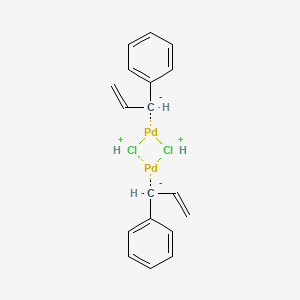

Palladium(pi-cinnamyl)chloride dimer

Description

Significance in Modern Synthetic Organic Chemistry

The importance of Palladium(pi-cinnamyl)chloride dimer in modern synthetic organic chemistry stems from its versatility as a precatalyst for a wide array of cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

The compound is a precursor to the active Pd(0) catalyst required for these transformations. Its utility has been demonstrated in numerous key reactions, including:

Suzuki-Miyaura Coupling: Forging carbon-carbon bonds between organoboron compounds and organohalides. sigmaaldrich.com

Heck Reaction: The reaction of an unsaturated halide with an alkene. sigmaaldrich.com

Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds, crucial for synthesizing arylamines. sigmaaldrich.comalfa-chemistry.com

Negishi Coupling: Coupling of organozinc compounds with organohalides. sigmaaldrich.com

Sonogashira Coupling: Linking terminal alkynes with aryl or vinyl halides. sigmaaldrich.com

Asymmetric α-Arylation: Used as a palladium source for the asymmetric α-arylation of amides.

Conversion of Aryl Triflates to Fluorides: Catalyzes the transformation of aryl triflates into valuable aryl fluorides. alfa-chemistry.com

Detailed research has shown that the nature of the allyl ligand can significantly influence catalytic efficiency. Specifically, the cinnamyl ligand, compared to a simple allyl group, provides increased steric bulk. This feature can hinder the formation of undesirable off-cycle Pd(I) dimers, which can act as catalyst inhibitors. acs.orgnih.gov By promoting the desired catalytic cycle, the cinnamyl-supported precatalyst often leads to higher yields and more efficient reactions, particularly in challenging couplings. acs.org

| Reaction Type | Bond Formed | Significance |

|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Synthesis of biaryls and conjugated systems. sigmaaldrich.com |

| Heck Reaction | C-C | Alkene functionalization. sigmaaldrich.com |

| Buchwald-Hartwig Amination | C-N | Synthesis of anilines and related compounds. alfa-chemistry.com |

| Ammonia (B1221849) Cross-Coupling | C-N | Direct synthesis of primary arylamines. |

| α-Arylation of Amides | C-C | Asymmetric synthesis of complex carbonyl compounds. |

| Fluorination of Aryl Triflates | C-F | Synthesis of fluorinated aromatic compounds. alfa-chemistry.com |

Overview of Dimeric Palladium(II) π-Allyl Complexes as Precatalysts

Dimeric Palladium(II) π-allyl complexes, such as the parent allylpalladium chloride dimer and its derivatives like the cinnamyl analogue, are a widely utilized class of precatalysts in cross-coupling chemistry. researchgate.netmatthey.com A precatalyst is a stable, well-defined compound that converts into the active catalytic species under the reaction conditions. The use of these precatalysts offers significant advantages over handling highly reactive, air-sensitive, and often unstable Pd(0) complexes directly.

The general structure of these dimers involves two η³-allyl-palladium units linked by two bridging chloride ligands. This dimeric structure confers considerable stability, allowing them to be weighed in air and stored for extended periods without decomposition. matthey.com

Properties

Molecular Formula |

C18H20Cl2Pd2 |

|---|---|

Molecular Weight |

520.1 g/mol |

IUPAC Name |

dichloroniopalladium;palladium;prop-2-enylbenzene |

InChI |

InChI=1S/2C9H9.2ClH.2Pd/c2*1-2-6-9-7-4-3-5-8-9;;;;/h2*2-8H,1H2;2*1H;;/q2*-1;;;;+2 |

InChI Key |

JUGNZIWLZIKEHW-UHFFFAOYSA-N |

Canonical SMILES |

C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.[ClH+][Pd][ClH+].[Pd] |

Origin of Product |

United States |

Synthesis and Structural Elucidation Methodologies

The preparation and characterization of Palladium(pi-cinnamyl)chloride dimer involve specific synthetic routes and structural analysis techniques that are fundamental to understanding its reactivity and applications.

Established Preparative Procedures from Palladium(II) Chloride and Cinnamyl Precursors

An established and widely recognized method for the synthesis of this compound involves the reaction of a cinnamyl precursor with a palladium(II) salt. A common procedure utilizes cinnamyl chloride as the cinnamyl source and palladium(II) chloride as the palladium precursor.

In a typical synthesis, a solution of cinnamyl chloride in an alcohol, such as ethanol, is added to a hot aqueous solution containing palladium(II) chloride and a salt like lithium chloride. The presence of lithium chloride facilitates the dissolution of palladium(II) chloride by forming the tetrachloropalladate(II) anion, [PdCl₄]²⁻. A key step in this process is the introduction of carbon monoxide, which is bubbled through the reaction mixture. This induces the formation of the π-allyl complex, leading to the precipitation of the desired this compound as a solid. The product can then be isolated by filtration and purified by recrystallization from appropriate solvents like a chloroform/diethyl ether mixture. nih.gov

Table 1: Key Reagents in the Established Synthesis of this compound

| Reagent | Role |

| Palladium(II) Chloride (PdCl₂) | Source of palladium |

| Cinnamyl Chloride | Cinnamyl precursor |

| Lithium Chloride (LiCl) | Facilitates dissolution of PdCl₂ |

| Carbon Monoxide (CO) | Promotes complex formation |

| Ethanol/Water | Solvent system |

Innovations in Reaction Conditions and Efficiency, Including Cyclooctadiene Mediation

Innovations in the synthesis of π-allyl palladium chloride dimers have focused on improving reaction efficiency, reducing reaction times, and simplifying purification processes. One notable advancement is the use of 1,5-cyclooctadiene (B75094) (COD) as a mediating agent.

While specific data for the cinnamyl derivative is not extensively detailed in readily available literature, a patented method for the synthesis of the analogous allyl palladium chloride dimer highlights the significant catalytic effect of 1,5-cyclooctadiene. wikipedia.org The addition of COD to the reaction mixture of palladium chloride and allyl chloride has been shown to dramatically accelerate the reaction, reducing the required time from approximately 25 hours to just 3 hours. wikipedia.org This improvement is attributed to the formation of an intermediate palladium-cyclooctadiene complex which is more reactive towards the allyl precursor.

This innovation not only enhances the productivity but also simplifies the work-up procedure. The improved method often allows for the direct isolation of the product by simple filtration, eliminating the need for more complex extraction and solvent removal steps that were part of older procedures. wikipedia.org It is reasonable to infer that similar enhancements in efficiency and simplification of the process would be applicable to the synthesis of this compound.

Table 2: Comparison of Synthesis Times for Allyl Palladium Chloride Dimer

| Method | Reaction Time |

| Traditional Method | ~25 hours |

| Cyclooctadiene-Mediated Method | ~3 hours |

Coordination Chemistry and Structural Aspects

The dimeric nature and the specific coordination geometry around the palladium centers are defining features of this compound, influencing its stability and catalytic activity.

Analysis of Dimeric Structure and Bridging Ligands

This compound exists as a dimer, with two palladium centers bridged by two chloride ligands. This dimeric structure is a common feature for many π-allyl palladium chloride complexes. The bridging chloride ligands are crucial in holding the two palladium units together, forming a stable binuclear complex.

Investigation of Square Planar Geometry around Palladium Centers

The coordination geometry around each palladium(II) center in the dimer is best described as square planar. This is a very common coordination geometry for d⁸ metal ions like palladium(II). In the dimeric structure, each palladium atom is coordinated to the three carbon atoms of the π-cinnamyl ligand (which is considered to occupy two coordination sites in a simplified model) and two bridging chloride anions.

The π-cinnamyl ligand binds to the palladium center in an η³-fashion, meaning that all three carbon atoms of the allyl system are involved in the bonding. This interaction involves the overlap of the filled π-orbitals of the cinnamyl ligand with empty d-orbitals of the palladium atom, and back-donation from filled palladium d-orbitals to the empty π*-antibonding orbitals of the ligand. This bonding mode is characteristic of π-allyl complexes and is fundamental to their role in catalysis. The square planar geometry is a key factor in the mechanism of many palladium-catalyzed reactions, as it allows for accessible coordination sites for incoming substrates during the catalytic cycle.

Catalytic Reactivity of Palladium Pi Cinnamyl Chloride Dimer

Cross-Coupling Reactions Facilitated by Palladium(pi-cinnamyl)chloride Dimer

This compound is recognized for its effectiveness as a catalyst source in numerous named reactions that are fundamental to modern organic synthesis.

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, frequently employs this compound as a precatalyst. sigmaaldrich.com When combined with N-heterocyclic carbene (NHC) ligands, the resulting monomeric complexes, such as [Pd(NHC)(cinnamyl)Cl], show excellent activity. beilstein-journals.orgresearchgate.net The cinnamyl ligand facilitates the in-situ reduction of Pd(II) to the active Pd(0) species in the presence of a base, which initiates the catalytic cycle. researchgate.net

Research comparing the catalytic performance of (η³-cinnamyl)Pd(IPr)Cl (where IPr is an NHC ligand) with other (η⁵-Cp) and (η³-indenyl) based precatalysts found that the cinnamyl-containing catalyst offered robust, albeit slightly less rapid, activity in coupling various substrates under both strong and weak base conditions. beilstein-journals.org The general applicability of such catalyst systems allows for the coupling of a wide range of aryl halides and heteroaryl halides with arylboronic acids. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Couplings Catalyzed by Palladium Precursors

| Aryl Halide | Boronic Acid | Product | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | High |

| 3-Chloropyridine | 4-Methylphenylboronic acid | 3-(p-tolyl)pyridine | Good |

| 1-Chloro-4-nitrobenzene | Naphthalene-2-boronic acid | 2-(4-nitrophenyl)naphthalene | High |

| 2-Bromothiophene | Furan-2-boronic acid | 2-(2-thienyl)furan | Good |

This compound is a well-established precatalyst for the Buchwald-Hartwig amination, a powerful method for forming C-N bonds. wikipedia.org The dimer, in combination with specialized phosphine (B1218219) ligands, forms highly active catalysts for the coupling of aryl chlorides, bromides, and tosylates with a diverse range of amines. acs.org

Notable catalyst systems include the use of the dimer with ligands such as BippyPhos, which demonstrates an exceptionally broad substrate scope for coupling (hetero)aryl chlorides with primary and secondary amines, NH heterocycles, amides, and hydrazine. acs.org Another effective system combines the dimer with Mor-DalPhos for the selective monoarylation of ammonia (B1221849). acs.org Furthermore, monomeric N-heterocyclic carbene-palladium cinnamyl complexes have been developed for highly efficient, solvent-free Buchwald-Hartwig amination of heteroaryl chlorides at room temperature. nih.gov

Table 2: Buchwald-Hartwig Aminations Using this compound Systems

| Aryl Halide | Amine | Ligand | Product |

| 4-Chlorotoluene | Morpholine | BippyPhos | 4-(p-tolyl)morpholine |

| 2-Chloropyridine | Aniline | BippyPhos | N-phenylpyridin-2-amine |

| 1-Bromo-3,5-dimethylbenzene | Benzylamine | (SIPr)Ph₂Pd(cin)Cl | N-benzyl-3,5-dimethylaniline |

| 4-tert-Butylbromobenzene | Ammonia | Mor-DalPhos | 4-tert-Butylaniline |

The Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, can be effectively catalyzed using this compound as a precatalyst. sigmaaldrich.com As a stable Pd(II) source, the dimer is reduced in situ by reagents such as phosphines, amines, or water to generate the active Pd(0) catalyst required for the reaction cycle. pitt.edu This positions the dimer among common Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(PPh₃)₂ used for this transformation. pitt.edu The reaction is tolerant of a wide variety of functional groups and is a fundamental tool for C-C bond formation. organic-chemistry.org

This compound is a suitable palladium source for a range of other seminal cross-coupling reactions. sigmaaldrich.com

Negishi Coupling: This reaction couples organic halides with organozinc compounds. nobelprize.org The dimer can serve as the precatalyst that, upon reduction, enters the catalytic cycle involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. nobelprize.orgcommonorganicchemistry.com

Stille Reaction: In the Stille reaction, organostannanes are coupled with organic halides. nih.gov The dimer provides the necessary palladium source, which is activated to Pd(0) to facilitate the coupling, known for its tolerance of a wide array of functional groups. rsc.org

Hiyama Coupling: This reaction involves the coupling of organosilanes with organic halides, activated by a fluoride (B91410) source or a base. wikipedia.org The catalytic cycle is analogous to other cross-coupling reactions, and the this compound can be used to generate the active Pd(0) species. wikipedia.orgdoi.org

Sonogashira Coupling: Used to couple terminal alkynes with aryl or vinyl halides, this reaction typically uses a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The dimer serves as a reliable palladium precatalyst for this transformation. sigmaaldrich.com

A significant application of the this compound is in the direct cross-coupling of aryl halides with ammonia to synthesize primary arylamines. This transformation is challenging due to the tendency of the primary amine product to undergo a second arylation. However, catalyst systems derived from the dimer have shown high selectivity for monoarylation. acs.org

For instance, the combination of the dimer with the ligand Mor-DalPhos facilitates the Buchwald-Hartwig amination of aryl chlorides with ammonia at room temperature. acs.org Similarly, the BippyPhos/[Pd(cinnamyl)Cl]₂ system is also highly effective for the selective monoarylation of ammonia, expanding the scope of accessible primary arylamines from readily available aryl chlorides. acs.org

This compound is also employed as a palladium source for the α-arylation of carbonyl compounds, a key method for forming a C-C bond at the α-position of ketones, esters, amides, and aldehydes. alfa-chemistry.com This reaction is crucial for synthesizing molecules with quaternary carbon centers. nih.gov The dimer can be used in the asymmetric α-arylation of amides, highlighting its utility in stereoselective synthesis.

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an enolate of the carbonyl compound and subsequent reductive elimination. organic-chemistry.org This methodology has been successfully applied to a broad range of substrates, including the intramolecular α-arylation of amides to form oxindoles and the challenging intermolecular α-arylation of aldehydes. nih.govorganic-chemistry.org

Table 3: Examples of Palladium-Catalyzed α-Arylation Reactions

| Carbonyl Substrate | Aryl Halide | Product |

| N,N-Dimethylacetamide | 4-Bromotoluene | 2-(p-tolyl)-N,N-dimethylacetamide |

| 2-Piperidinone | 1-Chloro-4-methoxybenzene | 3-(4-methoxyphenyl)piperidin-2-one |

| Propiophenone | 1-Bromo-3-cyanobenzene | 3-(2-oxo-1-phenylpropyl)benzonitrile |

| Cyclohexanone | 2-Chloropyridine | 2-(pyridin-2-yl)cyclohexan-1-one |

Carbonylation Reactions Catalyzed by this compound

This compound serves as a versatile precursor in a variety of palladium-catalyzed carbonylation reactions. These reactions are fundamental in organic synthesis for the introduction of a carbonyl group into organic molecules, providing access to important classes of compounds such as ketones, esters, and amides. The utility of this palladium complex extends to C-H bond activation, carbonylative arylations, and the conversion of allylic substrates.

C-H Carbonylation Methodologies

This compound has been identified as a palladium(II) complex suitable for facilitating C-H carbonylation reactions. researchgate.net This type of reaction involves the direct functionalization of a carbon-hydrogen bond with carbon monoxide to form a carbonyl-containing compound, representing a highly atom-economical approach. Research in this area has led to the development of carbonylative cross-coupling reactions for the synthesis of ketones through C-H activation. researchgate.net In these methodologies, various heteroarenes, including oxazoles, thiazoles, and imidazoles, have been successfully employed as coupling partners. researchgate.net While the broader field of palladium-catalyzed C-H carbonylation is well-established, specific and detailed methodologies exclusively utilizing this compound as the catalyst precursor are still an emerging area of investigation.

Carbonylative Arylation of Ketones

This compound is utilized as a precursor for the generation of palladium catalysts effective in the carbonylative arylation of ketones, which leads to the formation of vinylbenzoate compounds. A notable application of this is in the palladium-catalyzed chemoselective direct α-arylation of ketones with chloroaryl triflates. nih.gov This reaction demonstrates high chemoselectivity, favoring the activation of the Ar–Cl bond over the Ar–OTf bond. nih.gov

A study on the α-arylation of ketones through chemoselective C–Cl bond cleavage employed a catalytic system derived from [Pd(π-cinnamyl)Cl]₂. nih.gov The reaction conditions and resulting yields for various substrates are detailed in the table below.

Reaction conditions: Ketone (0.20 mmol), Chloroaryl Triflate (0.20 mmol), [Pd(π-cinnamyl)Cl]₂ (2 mol%), L18 (8 mol%), K₃PO₄ (0.40 mmol), in toluene (B28343) (1.0 mL) at 110 °C for 16 h. nih.gov

Conversion of Allylic Chlorides to β,γ-Unsaturated Esters/Amides

Improved methods for the carbonylative transformation of allylic chlorides, such as cinnamyl chloride, to produce β,γ-unsaturated esters and amides have been developed. researchgate.net These reactions, including alkoxy- and aminocarbonylation, can be carried out under mild conditions with low palladium catalyst loading and in the absence of phosphine ligands. researchgate.net The catalytic system demonstrates excellent chemo- and regioselectivity for the activation of the allylic C−Cl bond. researchgate.net Mechanistic studies on the palladium-catalyzed alkoxycarbonylation of cinnamyl chloride have indicated that two different mechanisms can be at play: an associative mechanism at low pressure and an insertion mechanism at high pressure or with an excess of ligand. researchgate.net

The following table presents data from a study on the palladium-catalyzed carbonylation of cinnamyl chloride with various alcohols and amines.

General reaction conditions: Cinnamyl chloride, nucleophile, palladium precursor, base, and CO (2 bar) at 60 °C. researchgate.net

Radiocarbonylation Applications Utilizing this compound as a Precursor

A significant advancement in radiochemistry involves the use of a highly active palladium-ligand complex derived from Pd₂(π-cinnamyl)Cl₂ and Xantphos for ¹¹C-carbonylation reactions at ambient pressure. nih.gov This method allows for the high trapping efficiency (>99%) of sub-microgram amounts of [¹¹C]CO, followed by a rapid carbonylative formation of the desired ¹¹C-carbonyl-labeled product. nih.gov This technique has been successfully applied to the ¹¹C-labeling of a variety of compounds, including amides, a ketone, a carboxylic acid, a lactone, and an aldehyde. nih.gov

The utility of this methodology is demonstrated by the synthesis of N-[¹¹C]benzylbenzamides and other ¹¹C-labeled molecules, with improved radiochemical yields (RCYs) often obtained with microwave heating. nih.gov

Yields were obtained using Pd₂(π-cinnamyl)Cl₂ as the palladium precursor with Xantphos as the ligand. nih.gov

Other this compound-Mediated Transformations

Beyond carbonylation reactions, this compound is instrumental in mediating other significant organic transformations, most notably the dearomatization of phenols.

Arylative Dearomatization of Phenols

The palladium-catalyzed arylative dearomatization of phenols to produce spirocyclohexadienone products is a powerful transformation for creating molecular complexity from simple aromatic starting materials. nih.gov In the optimization of this reaction, switching to [Pd(cinnamyl)Cl]₂ as the palladium source led to a significant increase in product yield. nih.gov Further enhancements were achieved by adjusting the temperature and solvent, with an evaluation of biarylphosphine ligands identifying an optimal choice for maximizing the yield. nih.gov

The following table summarizes the optimization of reaction conditions for the arylative dearomatization of a model phenol (B47542) substrate.

Reaction conditions: Phenol (1.0 mmol), Palladium source (1-3 mol %), Ligand (3-4.5 mol %), Base (1.5 equiv) in solvent (5 mL) for 16 hours. nih.gov

Conversion of Aryl Triflates to Aryl Fluorides

The synthesis of aryl fluorides is of significant interest in medicinal chemistry and materials science, owing to the unique properties conferred by the fluorine atom. nih.govnih.gov Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-fluorine (C-F) bonds. This compound has been identified as an effective precatalyst for the conversion of aryl triflates to the corresponding aryl fluorides. researchgate.netscience.gov This transformation is particularly valuable as aryl triflates are readily prepared from widely available phenols.

The catalytic cycle is believed to proceed through a Pd(0)/Pd(II) mechanism. researchgate.net Key to the success of this reaction is the use of specialized ligands, often bulky biaryl monophosphines, which facilitate the challenging C-F reductive elimination step from the palladium(II) center. nih.govresearchgate.netcrossref.org Mechanistic studies have revealed that the nature of the phosphine ligand is critical, and in some cases, the active ligand may be a modified version of the one initially introduced, generated in situ. researchgate.net

Research has demonstrated that the combination of this compound with a suitable ligand and a fluoride source, such as cesium fluoride (CsF), can efficiently convert a range of aryl triflates to aryl fluorides. nih.gov The reaction conditions are generally mild, allowing for the presence of various functional groups, which is a significant advantage for the late-stage fluorination of complex molecules. crossref.org For instance, the fluorination of the triflate derived from 1-naphthol (B170400) can be achieved using [(cinnamyl)PdCl]₂ as the palladium source. nih.gov While initial attempts with silver fluoride (AgF) showed low product formation, switching to CsF significantly improved the yield. nih.gov Further optimization of reaction conditions, including the ligand-to-palladium ratio, can lead to high yields and efficient conversions, sometimes completing in a matter of hours. nih.gov

The table below summarizes representative examples of this conversion.

Table 1: this compound Catalyzed Fluorination of Aryl Triflates This table is interactive and allows for sorting and filtering of the data.

| Aryl Triflate | Ligand | Fluoride Source | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Naphthyl triflate | Buchwald-type biaryl phosphine | CsF | Toluene | 100 | 79 | nih.gov |

| 4-Acetyl-2,6-dimethylphenyl triflate | Buchwald-type biaryl phosphine | CsF | Toluene | 110 | High | crossref.org |

| ortho-Biphenyl triflate | Buchwald-type biaryl phosphine | CsF | Toluene | 110 | High | crossref.org |

Asymmetric Catalytic Allylation

Asymmetric allylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of chiral molecules with a high degree of stereocontrol. This compound serves as a precursor to the active Pd(0) catalyst in these transformations. In the presence of a chiral ligand, the palladium catalyst can mediate the transfer of an allyl group to a nucleophile, resulting in the formation of an enantioenriched product.

The general mechanism of palladium-catalyzed asymmetric allylic alkylation (AAA) involves the oxidative addition of a Pd(0) species to an allylic substrate (like an allyl acetate) to form a π-allyl palladium(II) complex. The chiral ligand bound to the palladium center creates a chiral environment, influencing the subsequent nucleophilic attack on one of the two termini of the allyl moiety. This stereochemical control is the basis for the enantioselectivity of the reaction.

Research has shown that the choice of the chiral ligand is paramount in achieving high enantioselectivity. Chiral phosphine ligands are commonly employed, and their steric and electronic properties dictate the outcome of the reaction. Studies using palladium complexes have reported optical yields of up to 86% in asymmetric catalytic allylation. The reaction is often insensitive to the nature of the nucleophile but highly dependent on the structure of the chiral phosphine ligand used. Quantitative chemical yields can be achieved under mild conditions, often at room temperature.

The versatility of this method has been demonstrated in the allylation of various nucleophiles, including soft carbon nucleophiles like malonates and enamines, as well as the allylation of imines. The resulting chiral products are valuable intermediates that can be transformed into a variety of useful chiral molecules. For instance, the asymmetric allylation of imines catalyzed by a chiral π-allylpalladium complex has been shown to produce chiral amines with high enantioselectivity, particularly with the addition of water as an additive.

The following table presents examples of asymmetric allylation reactions where palladium catalysts, in conjunction with chiral ligands, have been utilized.

Table 2: Asymmetric Catalytic Allylation using Palladium Precursors This table is interactive and allows for sorting and filtering of the data.

| Allylic Substrate | Nucleophile | Chiral Ligand | Solvent | Temp (°C) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Cinnamyl acetate | Dimethyl malonate | Chiral Diphosphine | THF | 25 | Up to 86 | researchgate.net |

| Allyl acetate | Various Imines | Chiral bis-pi-allyl ligand | THF/H₂O | RT | High | |

| (Z)-Allyl 1-phenylprop-1-enyl carbonate | Ketone Enolate | Chiral P,N-Ligand | Toluene | RT | 75 |

Mechanistic Insights into Palladium Pi Cinnamyl Chloride Dimer Catalysis

Precatalyst Activation Pathways to Active Palladium(0) Species

The dimeric Palladium(II) complex, [Pd(π-cinnamyl)Cl]₂, is not the catalytically active species itself. It must first undergo a reduction to a monoligated 12-electron "L-Pd(0)" complex, which is the true catalyst that enters the cross-coupling cycle. acs.orgresearchgate.net The design of modern catalytic systems focuses on ensuring this activation process is efficient under mild, synthetically relevant conditions. acs.orgresearchgate.net

The activation of the Palladium(π-cinnamyl)chloride dimer begins with the cleavage of the dimer's chloride bridges by ancillary ligands (L), such as phosphines or N-heterocyclic carbenes (NHCs), to form a monomeric Pd(L)(η³-cinnamyl)Cl complex. acs.orgwikipedia.org This initial step is a form of ligand exchange where the bridging chlorides are replaced.

Following the formation of the monomer, further ligand exchange processes and dissociation are critical. In the presence of a base, which is common in cross-coupling reactions, the ancillary ligand facilitates the transformation to the active Pd(0) species. acs.org While the precise mechanism can vary, it generally involves steps that destabilize the Pd(II) center, leading to reductive elimination and the generation of the desired L-Pd(0) catalyst. researchgate.net The ability of ligands to dissociate from the palladium center can be important for subsequent steps in the catalytic cycle, such as oxidative addition. nih.gov

The rate and efficiency of the activation of Palladium(π-cinnamyl)chloride dimer to Pd(0) are profoundly influenced by the nature of the ancillary ligands and the specific reaction conditions employed. nih.gov

Ancillary Ligands: Sterically bulky ligands, such as certain biarylphosphines or NHCs like 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), play a crucial role. acs.orgacs.org Increased steric bulk on the ligand can accelerate the release of Pd(0) and, significantly, can suppress non-productive side reactions, thereby increasing the concentration of the active catalyst. acs.orgnih.gov The electronic properties of the ligands are also vital; their ability to transfer electron density to the palladium center directly impacts the reactivity of the complex and the rate of subsequent catalytic steps. nih.gov

The following table summarizes the general influence of these factors on the activation rate:

| Factor | Influence on Activation to Pd(0) | Rationale |

| Ancillary Ligand Steric Bulk | Increased bulk can accelerate activation and improve efficiency. | Favors the formation of coordinatively unsaturated species and can kinetically hinder off-cycle pathways like dimer formation. acs.orgnih.gov |

| Ancillary Ligand Electronics | Strong electron-donating ligands can facilitate reductive elimination. | Increased electron density on the metal center promotes the reduction from Pd(II) to Pd(0). nih.gov |

| Base | Essential for the reduction step in many activation pathways. | The base facilitates the removal of the allyl and chloride groups, promoting the formation of the Pd(0) species. acs.org |

| Solvent | Can influence the solubility and reactivity of catalyst precursors. | The choice of solvent can affect the rate of ligand exchange and the stability of intermediates. nih.gov |

| Temperature | Higher temperatures generally increase the rate of activation. | Provides the necessary energy to overcome activation barriers for ligand dissociation and reductive elimination. mdpi.com |

Role of Palladium(I) Dimer Species in Catalytic Cycles

Palladium(I) μ-allyl dimers, with the general structure [(μ-allyl)(μ-Cl)Pd₂(L)₂], can be formed in situ during the catalytic process. acs.org The primary pathway for their formation is the comproportionation of the catalytically active L-Pd(0) species with a molecule of the yet-unreacted monomeric Pd(II) precatalyst, Pd(L)(η³-cinnamyl)Cl. acs.orgacs.orgnih.gov This reaction is often a facile process and results in the direct observation of Pd(I) dimers during catalysis. acs.orgresearchgate.net

The formation and consumption of the Pd(I) dimer are governed by a comproportionation-disproportionation equilibrium. acs.org

Pd(L)(η³-cinnamyl)Cl (PdII) + L-Pd(0) ⇌ [(μ-cinnamyl)(μ-Cl)Pd₂(L)₂] (PdI)2

Comproportionation (forward reaction): The reaction between a Pd(0) and a Pd(II) species to form two equivalents of Pd(I) (as a dimer). acs.org This pathway consumes the active catalyst.

Disproportionation (reverse reaction): The conversion of the Pd(I) dimer back into the L-Pd(0) active species and the Pd(II) precatalyst. acs.orgacs.org This reverse step is necessary for the palladium trapped in the dimer to re-enter the productive catalytic cycle. acs.org

The formation of the Pd(I) μ-allyl dimer is considered a deleterious, non-productive, off-cycle pathway in catalysis. acs.orgacs.org Its primary negative impact is the sequestration of the active L-Pd(0) catalyst from the reaction mixture, effectively lowering the concentration of the species responsible for driving the cross-coupling reaction. acs.orgresearchgate.net This removal of the active catalyst can lead to reduced reaction rates or even complete catalyst deactivation. acs.org

However, the structure of the π-allyl ligand on the precatalyst plays a critical role in mitigating this deactivation pathway. Research has shown that increased steric bulk at the 1-position of the allyl ligand creates a larger kinetic barrier to the comproportionation reaction. acs.orgresearchgate.net This is a key advantage of the cinnamyl-based precatalyst over simpler allyl or crotyl analogues. The phenyl group on the cinnamyl ligand hinders the formation of the Pd(I) dimer, allowing a greater proportion of the generated Pd(0) to enter the desired catalytic cycle. acs.orgresearchgate.netnih.gov

The relative performance of different allyl-based precatalysts is often directly related to their propensity to form these inactive Pd(I) dimers. nih.gov

| Precatalyst Allyl Group | Relative Steric Bulk at 1-Position | Tendency for Pd(I) Dimer Formation | General Catalytic Activity (NHC Ligands) |

| Allyl | Low | High | Low |

| Crotyl | Medium | Medium | Medium |

| Cinnamyl | High | Low | High |

This table reflects general trends observed in Suzuki-Miyaura reactions with NHC ligands, where performance is linked to the kinetic barrier of Pd(I) dimer formation. acs.orgresearchgate.netnih.gov

Steric and Electronic Effects on Reactivity and Selectivity

The catalytic efficacy of palladium(π-cinnamyl)chloride dimer is profoundly influenced by the steric and electronic properties of the ligands coordinated to the palladium center. These factors dictate the reactivity of the catalyst and the selectivity of the transformations it mediates. The interplay between the ancillary ligands and the π-allyl moiety is crucial for optimizing catalytic performance.

Ligand Design and Optimization Strategies for Enhanced Catalytic Performance

The rational design of ancillary ligands is a cornerstone of modern catalysis, enabling the fine-tuning of the catalyst's properties to meet the demands of specific organic transformations. In the context of palladium(π-cinnamyl)chloride dimer, the choice of ligand, typically a phosphine (B1218219) or an N-heterocyclic carbene (NHC), is critical for achieving high activity and selectivity.

Phosphine Ligands: Phosphine ligands have been extensively used in palladium catalysis due to the ease with which their steric and electronic properties can be modified. Electron-rich phosphines, for example, are known to promote oxidative addition, a key step in many cross-coupling catalytic cycles. The steric bulk of the phosphine ligand also plays a significant role, influencing both the stability of the catalytic species and the rate of reductive elimination. For palladium π-allyl complexes, the nature of the phosphine ligand can direct the regioselectivity of nucleophilic attack. While specific comparative studies on a wide range of phosphine ligands with palladium(π-cinnamyl)chloride dimer are not extensively documented in the literature, the general principles of phosphine ligand design are applicable. For instance, in Suzuki-Miyaura cross-coupling reactions, bulky and electron-rich phosphine ligands are often preferred to facilitate the catalytic cycle.

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful alternative to phosphines in palladium catalysis. Their strong σ-donating ability and steric bulk render the palladium center highly reactive and stable. nih.govresearchgate.netnih.gov The strong palladium-NHC bond contributes to the high stability of the active catalytic species, even at elevated temperatures and low ligand-to-palladium ratios. nih.govresearchgate.net

Complexes of the type [Pd(NHC)(cinnamyl)Cl] have been synthesized and evaluated in Suzuki-Miyaura reactions. researchgate.net For instance, the use of bulky NHC ligands such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) in conjunction with a cinnamyl palladium precursor has been shown to be effective for challenging cross-coupling reactions. mdpi.com The steric hindrance provided by these bulky ligands not only stabilizes the active species but can also facilitate the reductive elimination step, leading to higher turnover numbers. The concept of "flexible steric bulk" in NHC ligand design has also been explored, where the ligand's steric hindrance provides stability while its flexibility allows for substrate approach. mdpi.com

The catalytic activity of a series of N-heterocyclic palladium(II) complexes with a cinnamyl auxiliary ligand has been investigated in the telomerization of butadiene with methanol. The performance of these cinnamyl N-heterocyclic complexes was compared with that of PEPPSI-type complexes.

| Complex | Conversion (%) | Selectivity for 1-methoxy-2,7-octadiene (B8591526) (%) | Turnover Frequency (TOF) (mol/mol·h) |

|---|---|---|---|

| IPrPd(cinn)Cl | 58.4 | 10.1 | 685 |

| SIPrPd(cinn)Cl | 45.2 | 8.5 | 530 |

| IPr*Pd(cinn)Cl | 62.1 | 12.3 | 730 |

Allyl Ligand Substitution Effects on Mechanism and Activity

The substitution pattern on the π-allyl ligand itself is a critical determinant of the catalytic activity of palladium(π-allyl) precursors. The cinnamyl ligand, which is a phenyl-substituted allyl ligand, exemplifies the importance of steric bulk at the 1-position of the allyl group.

A key mechanistic insight is the detrimental formation of off-cycle palladium(I) dimers through a comproportionation reaction between the Pd(II) precatalyst and the active Pd(0) species. acs.orgnih.govresearchgate.net These Pd(I) dimers are generally less reactive and sequester the active catalyst from the catalytic cycle. acs.orgnih.gov Experimental and theoretical studies have shown that increased steric bulk on the allyl ligand provides a larger kinetic barrier to this comproportionation, thereby increasing the concentration of the active monoligated Pd(0) species in the reaction mixture. acs.org

In a comparative study of (η³-allyl)PdCl(L), (η³-crotyl)PdCl(L), and (η³-cinnamyl)PdCl(L) precatalysts in Suzuki-Miyaura reactions, the cinnamyl-supported precatalyst often demonstrates higher efficiency. nih.govnih.govresearchgate.net The phenyl group of the cinnamyl ligand is significantly more sterically demanding than the methyl group of the crotyl ligand or the hydrogen of the unsubstituted allyl ligand. This steric hindrance disfavors the formation of the bridging allyl Pd(I) dimer, leading to improved catalytic performance. acs.orgnih.gov Therefore, the substitution on the allyl ligand can be strategically used in catalyst design to modulate both the activation of the precatalyst and the deactivation of the catalyst. uio.no

| Allyl Precatalyst | Allyl Substituent | Relative Steric Bulk | Yield (%) |

|---|---|---|---|

| (η³-allyl)Pd(IPr)Cl | -H | Low | Lower |

| (η³-crotyl)Pd(IPr)Cl | -CH₃ | Medium | Intermediate |

| (η³-cinnamyl)Pd(IPr)Cl | -C₆H₅ | High | Higher |

Computational and Theoretical Investigations of Catalytic Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of transition metal-catalyzed reactions. These theoretical investigations provide valuable insights into the structures and energies of intermediates and transition states, which are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies for Mechanistic Elucidation

DFT studies have been employed to understand the mechanistic nuances of catalysis involving palladium(π-allyl) complexes, including those with cinnamyl ligands. A significant area of investigation has been the comproportionation reaction that leads to the formation of inactive Pd(I) dimers. DFT calculations have corroborated experimental findings that the steric bulk of the allyl ligand, such as the phenyl group in the cinnamyl ligand, increases the kinetic barrier for the formation of these dimers. acs.org

Computational studies on the Suzuki-Miyaura reaction catalyzed by [Pd(IPr)(cinnamyl)Cl] have provided insights into the activation of the precatalyst and the subsequent steps of the catalytic cycle. researchgate.net DFT calculations can model the oxidative addition of the aryl halide to the Pd(0) center, the transmetalation with the boronic acid derivative, and the final reductive elimination to yield the cross-coupled product and regenerate the active catalyst. These studies help in understanding the relative energy barriers of each step, thereby identifying the rate-determining step of the reaction.

Furthermore, DFT calculations have been used to probe the electronic properties of NHC ligands in palladium-cinnamyl complexes, revealing their strong σ-donor character which contributes to the high catalytic activity. researchgate.net The good agreement between experimental observations and computational models lends credibility to the proposed mechanisms and allows for the predictive design of more efficient catalysts. uio.no

| Allyl Ligand | Calculated Barrier (kcal/mol) |

|---|---|

| Allyl | Low |

| Crotyl | Intermediate |

| Cinnamyl | High |

Palladium Pi Cinnamyl Chloride Dimer As a Versatile Precursor in Catalyst Development

Preparation of Novel Ligated Palladium Catalysts

Palladium(π-cinnamyl)chloride dimer, [Pd(η³-cinnamyl)Cl]₂, serves as a versatile and widely used precursor for the synthesis of a diverse range of catalytically active palladium complexes. Its dimeric structure, featuring bridging chloride ligands, can be readily cleaved by various donor ligands, such as phosphines and N-heterocyclic carbenes (NHCs), to afford monomeric Pd(II) precatalysts of the general formula [Pd(L)(η³-cinnamyl)Cl]. These resulting complexes are often air- and moisture-stable, facilitating easier handling compared to their Pd(0) counterparts, while being competent to generate the active Pd(0) species in situ under catalytic conditions. acs.orgnih.gov

The reaction of the cinnamyl palladium dimer with a stoichiometric amount of a given ligand typically proceeds at room temperature, leading to the desired monomeric complexes in high yields. acs.org This straightforward synthetic route has been employed to generate extensive libraries of precatalysts for screening in various cross-coupling reactions. For instance, a range of biaryl- and bipyrazolyl-based phosphine (B1218219) ligands have been successfully incorporated to create complexes like 1A–6B (see table below). acs.org Similarly, the reaction with sterically demanding NHC ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its derivatives, readily yields the corresponding [Pd(NHC)(η³-cinnamyl)Cl] complexes. acs.orgmdpi.comacs.org These complexes have demonstrated high efficiency in numerous transformations. acs.orgacs.org

The cinnamyl moiety in these precatalysts is not merely a spectator ligand; it plays a crucial role in the activation process. In the presence of a base, the η³-cinnamyl group can facilitate the reduction of Pd(II) to the catalytically active Pd(0) state, initiating the cross-coupling cycle. researchgate.net This predictable generation of the active catalyst is a key advantage of using [Pd(η³-cinnamyl)Cl]₂ as a precursor.

Below is a table summarizing the preparation of various ligated palladium catalysts from the cinnamyl dimer precursor.

| Precursor | Ligand (L) | Resulting Catalyst Complex | Reaction Type Application | Reference |

|---|---|---|---|---|

| [Pd(η³-cinnamyl)Cl]₂ | Biaryl/Bipyrazolylphosphines (L1-L6) | [Pd(L)(η³-cinnamyl)Cl] | General Cross-Coupling | acs.org |

| [Pd(η³-cinnamyl)Cl]₂ | IPr (NHC) | [Pd(IPr)(η³-cinnamyl)Cl] | Suzuki-Miyaura | acs.org |

| [Pd(η³-cinnamyl)Cl]₂ | SIPr (NHC) | [Pd(SIPr)(cinnamyl)Cl] | C-H Activation/Direct Arylation | mdpi.com |

| [Pd(η³-cinnamyl)Cl]₂ | IPrOMe (NHC) | [Pd(IPrOMe)(cin)Cl] | Buchwald-Hartwig Amination, Suzuki-Miyaura, Kumada-Corriu | acs.org |

| [Pd(η³-cinnamyl)Cl]₂ | Nitron-type NHCs | [Pd(NHC)(cin)Cl] | Suzuki-Miyaura | researchgate.net |

Design of Modified Precatalyst Scaffolds for Improved Catalysis

While palladium(π-cinnamyl)chloride dimer and its direct derivatives are effective, research has focused on designing modified precatalyst scaffolds to overcome certain limitations and enhance catalytic performance. figshare.comacs.org A significant issue identified with precatalysts derived from the cinnamyl scaffold, such as [Pd(IPr)(η³-cinnamyl)Cl], is their propensity to form inactive or less active off-cycle palladium(I) dimers under catalytic conditions. acs.orgacs.org

The formation of these Pd(I) species represents a deactivation pathway that sequesters the active Pd(0) catalyst from the reaction mixture. acs.org This process involves the comproportionation of the starting Pd(II) precatalyst with the in situ-generated Pd(0) species. acs.orgacs.org While the steric bulk of the cinnamyl group (compared to an unsubstituted allyl group) provides a kinetic barrier that slows this comproportionation, it does not eliminate it entirely. acs.org

To address this deactivation pathway, a modified precatalyst scaffold, (η³-1-tBu-indenyl)₂(μ-Cl)₂Pd₂, was developed. figshare.comacs.org This scaffold was rationally designed based on the hypothesis that increasing the steric bulk on the π-allyl ligand system would completely suppress the formation of the problematic Pd(I) dimers. acs.org The 1-tert-butylindenyl ligand serves as a sterically hindered, trisubstituted allyl-type ligand. acs.org

Comparative studies have shown that catalysts generated from the (η³-1-tBu-indenyl)₂(μ-Cl)₂Pd₂ scaffold exhibit significantly improved activity in a range of challenging cross-coupling reactions compared to those derived from the commercially available cinnamyl precursor. figshare.comacs.org The primary reason for this enhanced performance is the inability of the indenyl-based systems to form the unreactive Pd(I) dimers, ensuring that a higher concentration of the active monoligated Pd(0) catalyst remains available throughout the reaction. figshare.comacs.org This design principle highlights a key strategy for improving catalyst longevity and efficiency by modifying the ancillary ligand scaffold of the precatalyst.

The table below contrasts the properties of the cinnamyl scaffold with the improved indenyl scaffold.

| Scaffold | Key Structural Feature | Propensity for Pd(I) Dimer Formation | Relative Catalytic Activity | Reference |

|---|---|---|---|---|

| [Pd(η³-cinnamyl)Cl]₂ | Monosubstituted (phenyl) at allyl terminus | Forms inactive Pd(I) dimers via comproportionation | Standard | acs.orgfigshare.comacs.org |

| (η³-1-tBu-indenyl)₂(μ-Cl)₂Pd₂ | Trisubstituted, sterically hindered (t-Bu-indenyl) | Formation of Pd(I) dimers is suppressed | Improved/Higher | figshare.comacs.org |

Enabling Challenging Cross-Coupling Reactions Through Precursor Derivatization

The derivatization of palladium(π-cinnamyl)chloride dimer into well-defined, monomeric precatalysts is a powerful strategy for enabling a wide array of challenging cross-coupling reactions. acs.orgchemimpex.comcymitquimica.com The parent dimer itself can be used as a palladium source, but the in situ generation of the active catalyst can be less controlled. sigmaaldrich.com In contrast, pre-ligated monomeric complexes, formed by reacting the dimer with specific phosphine or NHC ligands, offer superior performance, stability, and reproducibility. acs.orgnih.gov

These well-defined precatalysts have proven instrumental in reactions that are difficult to achieve with other palladium sources. For example, the [Pd(IPr*OMe)(cin)Cl] complex, derived from the cinnamyl dimer, exhibits exceptional activity in Buchwald-Hartwig amination reactions involving sterically demanding aryl chlorides and hindered or deactivated anilines. acs.org This same catalyst is also highly effective in Suzuki-Miyaura reactions for synthesizing sterically congested tetra-ortho-substituted biaryls, a notoriously difficult transformation. acs.org

The strategic choice of the ligand combined with the cinnamyl scaffold allows for fine-tuning of the catalyst's properties to meet the demands of a specific reaction. This approach has been successfully applied to a variety of transformations:

Buchwald-Hartwig Amination : Coupling of aryl chlorides and even ammonia (B1221849) with deactivated aryl chlorides. acs.orgsigmaaldrich.com

Suzuki-Miyaura Coupling : Synthesis of highly substituted biaryls. acs.orgacs.orgcymitquimica.com

Fluorination : Conversion of aryl triflates to aryl fluorides. sigmaaldrich.comalfa-chemistry.com

α-Arylation : Asymmetric α-arylation of amides and arylation of aldehydes. alfa-chemistry.com

C-H Activation : Direct arylation of heteroarenes such as benzothiophene. mdpi.com

Synthesis of Alkenes : Catalyzing the coupling of terminal alkynes with alkylboranes and organohalides to form highly substituted alkenes. acs.orgacs.org

The success of these applications stems from the ability of the [Pd(L)(η³-cinnamyl)Cl] precatalysts to efficiently generate the active "L-Pd(0)" species under mild conditions, which then readily participates in the catalytic cycle. acs.org The derivatization of the simple cinnamyl dimer into a sophisticated, ligand-supported precatalyst is therefore a key enabling technology for modern synthetic organic chemistry. nih.gov

The following table provides examples of challenging cross-coupling reactions enabled by derivatives of palladium(π-cinnamyl)chloride dimer.

| Reaction Type | Substrates | Catalyst System Example | Significance | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Sterically hindered aryl halides and boronic acids | [Pd(IPrOMe)(cin)Cl] | Formation of tetra-ortho-substituted biaryls | acs.org |

| Buchwald-Hartwig Amination | Sterically demanding aryl chlorides and deactivated anilines | [Pd(IPrOMe)(cin)Cl] | Coupling of challenging substrates | acs.org |

| Ammonia Arylation | Deactivated Aryl Chlorides and Ammonia | Derived from [Pd(η³-cinnamyl)Cl]₂ + AP, N-Ligand | Direct synthesis of primary arylamines | |

| Aryl Fluorination | Aryl Triflates | Derived from [Pd(η³-cinnamyl)Cl]₂ | Conversion to valuable aryl fluorides | sigmaaldrich.com |

| C-H Activation | Benzothiophene and 4-bromotoluene | [Pd(SIPr)(cinnamyl)Cl] | Direct arylation, avoiding pre-functionalization | mdpi.com |

Applications in Advanced Materials Synthesis

Role as a Catalyst in Polymerization Processes

Palladium(π-cinnamyl)chloride dimer belongs to the class of π-allyl palladium complexes, which are effective initiators and catalysts for various polymerization reactions. dicp.ac.cn These complexes are particularly noted for their ability to facilitate controlled polymerization processes, allowing for precise regulation of polymer molecular weight and structure. dicp.ac.cn The reactivity of the π-allyl group is central to its catalytic function, enabling the initiation of polymer chains and their subsequent propagation.

Research on closely related π-allyl palladium complexes provides insight into the catalytic capabilities of the cinnamyl variant. For instance, [Pd(π-allyl)Cl]₂, a structurally similar dimer, has been successfully employed to catalyze the living/controlled vinyl addition polymerization of cyclopropenes. dicp.ac.cn In such systems, the palladium(II) catalyst initiates the polymer chain, and with the appropriate choice of ligands and reaction conditions, the process can proceed with minimal chain termination or transfer reactions. dicp.ac.cn This leads to polymers with a narrow molecular weight distribution, a key characteristic of controlled polymerization. dicp.ac.cn

Key findings from studies on related π-allyl palladium catalysts in polymerization include:

Living/Controlled Polymerization: The ability to produce polymers where the chain growth is controlled, as evidenced by a linear increase in number-average molecular weight (Mn) with monomer conversion. dicp.ac.cn

Block Copolymer Synthesis: The "living" nature of these polymerizations allows for the sequential addition of different monomers to create well-defined block copolymers. dicp.ac.cn

Functional Group Tolerance: Certain palladium-initiated polymerization systems can tolerate a variety of functional groups on the monomers, enabling the synthesis of functionalized polymers for specialized applications. acs.org

The catalytic cycle for these polymerizations typically involves the insertion of monomer units into the palladium-allyl bond, extending the polymer chain. The specific properties of the cinnamyl ligand, with its phenyl substituent, can influence the electronic and steric environment at the palladium center, thereby modulating the catalyst's activity and selectivity.

Facilitation of Conductive Polymers and Nanomaterials Development

The utility of Palladium(π-cinnamyl)chloride dimer extends to the fabrication of advanced functional materials, including conductive polymers and nanomaterials, which are foundational to developments in electronics and nanotechnology. rsc.org

Conductive Polymers: Conductive polymers, or intrinsically conducting polymers, possess extended π-conjugated systems along their backbones. The synthesis of these materials often relies on palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, to form the necessary carbon-carbon bonds that constitute the polymer chain. davidlu.netnih.gov These reactions create conjugated systems, like in poly(p-phenylene vinylene) (PPV), a well-known electroluminescent polymer. researchgate.netecust.edu.cn

Palladium(π-cinnamyl)chloride dimer is an effective pre-catalyst for these fundamental C-C bond-forming reactions. sigmaaldrich.com Its role in the synthesis of conductive polymers is primarily as a source of the active palladium(0) species required for the catalytic cycle of cross-coupling polycondensation. The process typically involves the repetitive coupling of bifunctional monomers to build the long, conjugated polymer chain. davidlu.net The high efficiency of palladium catalysts in these reactions is crucial for achieving the high molecular weight polymers necessary for good material performance. rsc.org

| Polymerization Method | Typical Monomers | Role of Palladium Catalyst | Resulting Polymer Example |

|---|---|---|---|

| Heck Coupling Polymerization | Aromatic dihalides and divinyl compounds | Catalyzes the coupling of an aryl halide with an alkene | Poly(p-phenylene vinylene) (PPV) davidlu.net |

| Suzuki Coupling Polymerization | Aromatic dihalides and aromatic diboronic acids/esters | Catalyzes the coupling of an aryl halide with an organoboron compound | Polyfluorene (PF), Polycarbazole (PC) nih.gov |

Nanomaterials Development: Palladium(π-cinnamyl)chloride dimer also serves as a precursor in the production of palladium-based nanomaterials. rsc.org As a soluble and stable source of palladium(II), it can be reduced under specific conditions to form palladium nanoparticles (Pd NPs). The synthesis of Pd NPs often involves the chemical reduction of a palladium salt precursor in the presence of a stabilizing agent to control particle size and prevent agglomeration. researchgate.netfrontiersin.org

While common precursors for Pd NP synthesis include simpler salts like palladium chloride (PdCl₂) or potassium tetrachloropalladate (K₂PdCl₄), organometallic precursors like the cinnamyl dimer offer potential advantages in terms of solubility in organic solvents and controlled decomposition. researchgate.net The properties and applications of the resulting palladium nanoparticles are highly dependent on their size and morphology, which can be tuned during the synthesis process. frontiersin.org These nanomaterials are highly valued for their catalytic activity in a wide range of chemical transformations, their role in hydrogen sensing and storage, and applications in medicine. frontiersin.org

Conclusion and Future Research Perspectives

Current Achievements and Remaining Challenges in Palladium(pi-cinnamyl)chloride Dimer Research

This compound has demonstrated considerable success as a precatalyst in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. It is recognized as a versatile precursor for generating active palladium(0) species required for various catalytic cycles. chemimpex.comalfa-chemistry.com Its utility has been proven in numerous cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules in pharmaceuticals and materials science. chemimpex.com Notable applications include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. alfa-chemistry.com The compound is also employed as a precursor for catalysts used in the α-arylation of aldehydes and amides, the conversion of aryl triflates to aryl fluorides, and the arylative dearomatization of phenols. alfa-chemistry.com

Despite these achievements, significant challenges remain. A primary issue is the tendency of the active catalyst to form off-cycle palladium(I) dimers, which are often catalytically incompetent or less active. nih.govresearchgate.net Research has shown that the formation of these Pd(I) μ-allyl dimers is a deleterious process that sequesters the active Pd(0) species from the catalytic cycle. researchgate.netacs.org This can lead to reduced reaction efficiency and lower yields. nih.gov

Another challenge lies in understanding and controlling the activation of the precatalyst. The generation of the active "L-Pd(0)" species from the ligated allylpalladium chloride complex can be influenced by factors such as the choice of ligand and the reaction conditions. acs.org The steric properties of the cinnamyl ligand itself play a role; increased steric bulk at the 1-position of the allyl ligand can create a larger kinetic barrier to the formation of the undesirable Pd(I) dimers, allowing more of the active catalyst to participate in the reaction. researchgate.netacs.org Optimizing reaction conditions to favor the productive catalytic cycle over the formation of these inactive dimers is a key area of ongoing research. nih.govacs.org

| Achievement | Description |

| Versatile Precatalyst | Serves as a reliable precursor for a wide range of palladium-catalyzed cross-coupling reactions. chemimpex.comalfa-chemistry.com |

| Broad Applicability | Successfully used in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and other coupling reactions. alfa-chemistry.com |

| Synthesis of Key Intermediates | Enables the synthesis of arylamines, aryl fluorides, and complex molecular architectures. chemimpex.com |

| Challenge | Description |

| Formation of Inactive Species | Tendency to form off-cycle and catalytically deleterious Pd(I) dimers. nih.govresearchgate.net |

| Catalyst Sequestration | The formation of Pd(I) dimers removes the active Pd(0) catalyst from the reaction mixture. researchgate.netacs.org |

| Activation Control | The precise control over the precatalyst activation to avoid side reactions remains a hurdle. acs.org |

Emerging Research Avenues and Potential for Novel Catalytic Systems

The investigation into dinuclear Pd(I) complexes, once considered merely catalyst decomposition products, is now an area of interest. nih.gov Understanding the conditions under which these dimers form and whether they can be re-activated to enter a catalytic cycle is a potential research direction. acs.org This could lead to the development of novel catalytic systems that operate through a dinuclear palladium mechanism, offering different reactivity or selectivity compared to traditional Pd(0)/Pd(II) cycles. nih.gov

Furthermore, there is potential in exploring the application of this compound in emerging areas of catalysis, such as C-H activation and functionalization. researchgate.net Developing systems that can perform these challenging transformations efficiently would be a significant advance. Another promising direction is the development of more sustainable catalytic processes. This includes designing systems that are effective in environmentally benign solvents or creating immobilized catalysts based on the palladium dimer to improve recyclability and reduce palladium leaching, aligning with the principles of green chemistry. mdpi.com The development of catalysts that are air- and moisture-tolerant also remains a practical and important goal for industrial applications. nih.gov

| Research Avenue | Potential Impact |

| Advanced Ligand Design | Creation of more robust and efficient catalysts by preventing the formation of inactive Pd(I) dimers. acs.org |

| Dinuclear Catalysis | Exploration of novel reaction pathways and selectivities involving Pd(I) dimers as active species or reservoirs. nih.gov |

| New Reaction Discovery | Application in challenging and high-impact areas like C-H bond functionalization. researchgate.net |

| Sustainable Catalysis | Development of recyclable, water-tolerant, and phosphine-free catalytic systems to reduce environmental impact. mdpi.com |

Q & A

Q. What are the established synthetic routes for preparing Palladium(pi-cinnamyl)chloride dimer, and what are the critical parameters for ensuring high yield and purity?

- Methodological Answer : this compound is typically synthesized via ligand exchange reactions, where a precursor palladium complex (e.g., PdCl₂) reacts with pi-cinnamyl ligands. Critical parameters include:

- Temperature Control : Reactions are often conducted at 0–5°C to prevent ligand decomposition .

- Solvent Selection : Use anhydrous solvents like dichloromethane or tetrahydrofuran to avoid hydrolysis .

- Purification : Column chromatography or recrystallization from cold ethanol ensures removal of unreacted PdCl₂ and ligand residues .

Reference Table :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Prevents ligand degradation |

| Solvent | Anhydrous DCM/THF | Minimizes hydrolysis |

| Purification | Column chromatography | Removes PdCl₂ impurities |

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm ligand coordination by observing shifts in the allylic proton (δ 4.5–5.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolves Pd-Cl and Pd-allyl bonding distances (typical Pd-Cl bond: ~2.3 Å; Pd-C allyl: ~2.1 Å) .

- Elemental Analysis : Verify Pd content (theoretical ~59% for PdCl₂-based complexes) and chlorine stoichiometry .

- Solubility Tests : Solubility in dilute HCl or organic solvents (e.g., DCM) confirms purity .

Q. What are the primary catalytic applications of this compound in organic synthesis, and what reaction conditions optimize its activity?

- Methodological Answer : This dimer is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Key conditions:

- Ligand-Free Systems : The pi-cinnamyl ligand acts as both a stabilizing and activating group, eliminating the need for additional phosphine ligands .

- Base Selection : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO) enhances transmetallation .

- Temperature : 80–100°C accelerates oxidative addition but requires inert atmospheres to prevent Pd(0) aggregation .

Advanced Research Questions

Q. How does the electronic structure of the pi-cinnamyl ligand influence the catalytic activity of this compound compared to other allyl-palladium complexes?

- Methodological Answer : The extended π-conjugation in pi-cinnamyl stabilizes the Pd center, reducing electron density and enhancing electrophilicity. Comparative studies with Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) show:

- Higher Oxidative Stability : Pi-cinnamyl’s aromatic moiety delays Pd(0) formation during catalysis .

- Steric Effects : Bulkier cinnamyl groups may slow substrate accessibility, requiring optimized ligand-to-Pd ratios .

Data Comparison :

| Complex | TON (Suzuki Reaction) | Decomposition Onset (°C) |

|---|---|---|

| [Pd(pi-cinnamyl)Cl]₂ | 1,200 | 190–210 |

| [Pd(allyl)Cl]₂ | 900 | 160–180 |

Q. What experimental approaches can resolve contradictions in reported catalytic efficiencies of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in active Pd species. Strategies include:

- Cyclic Voltammetry : Identifies redox potentials of Pd(II)/Pd(0) transitions (e.g., E₁/₂ ≈ +0.5 V vs. Ag/AgCl) to correlate with catalytic turnover .

- In Situ XAFS/XPS : Monitors Pd oxidation state changes during catalysis .

- Control Experiments : Compare ligand-free vs. ligand-stabilized systems to isolate ligand effects .

Q. What methodologies are employed to study the decomposition pathways of this compound under thermal or catalytic conditions, and how do these pathways impact its stability in reactions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures mass loss at 190–210°C, correlating with PdCl₂ and chlorine release .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile decomposition byproducts (e.g., cinnamaldehyde) .

- Kinetic Studies : Pseudo-first-order rate constants for Pd(0) aggregation in solution reveal stability thresholds (e.g., t₁/₂ > 6 hours at 80°C) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.